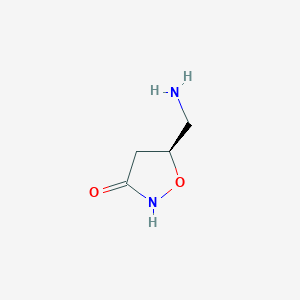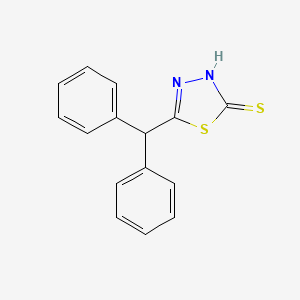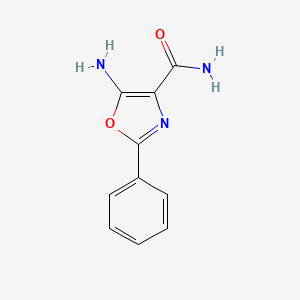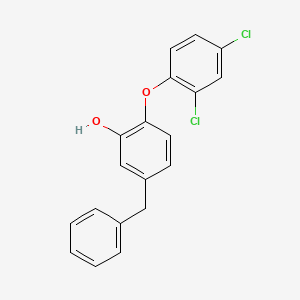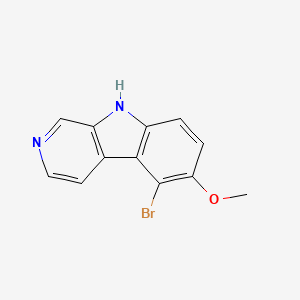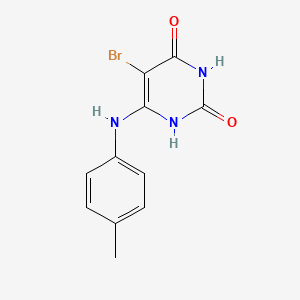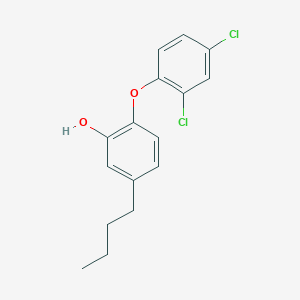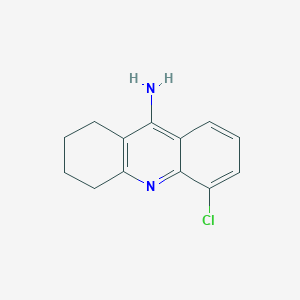
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of diseases such as cancer, Alzheimer’s disease, and bacterial infections . The compound’s structure includes a chlorine atom and an amine group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. One common method is the reaction of 1,2,3,4-tetrahydroacridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Industry: Utilized in the development of dyes and fluorescent materials for various applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into double-stranded DNA, disrupting the helical structure and interfering with DNA-related processes. Additionally, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tacrine: 9-Amino-1,2,3,4-tetrahydroacridine, used in the treatment of Alzheimer’s disease.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is unique due to the presence of the chlorine atom, which enhances its chemical reactivity and biological activity. This compound’s ability to inhibit acetylcholinesterase and intercalate into DNA makes it a valuable candidate for therapeutic applications, particularly in neurodegenerative diseases and cancer research .
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h3,5-6H,1-2,4,7H2,(H2,15,16) |
InChI Key |
DREAHDLCWZKIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=CC=C(C3=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





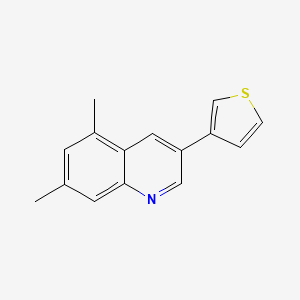
![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
